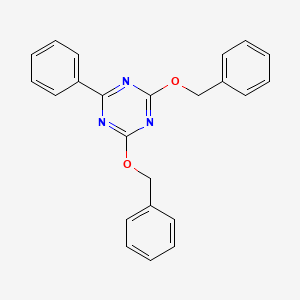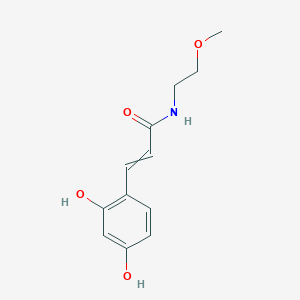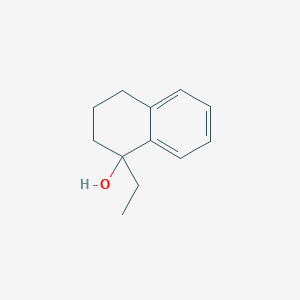![molecular formula C15H15N5O B15161722 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one CAS No. 144407-08-9](/img/structure/B15161722.png)
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Méthodes De Préparation
The synthesis of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride (NaH), and various organic solvents . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the compound.
Applications De Recherche Scientifique
4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound exhibits biological activity and is investigated for its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . The compound also modulates various signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit enzyme inhibitory activity and are studied for their potential in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their unique structural features and biological activities.
The uniqueness of 4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
144407-08-9 |
|---|---|
Formule moléculaire |
C15H15N5O |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
4-[(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazenyl]-3-methylphenol |
InChI |
InChI=1S/C15H15N5O/c1-8-7-11(21)4-5-12(8)17-19-15-13-9(2)6-10(3)16-14(13)18-20-15/h4-7,21H,1-3H3,(H,16,18,20) |
Clé InChI |
MUVUOCXPCDPDMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=NNC(=C12)N=NC3=C(C=C(C=C3)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
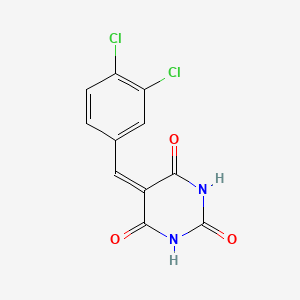
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
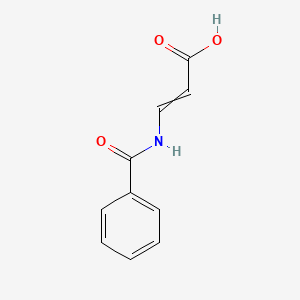
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

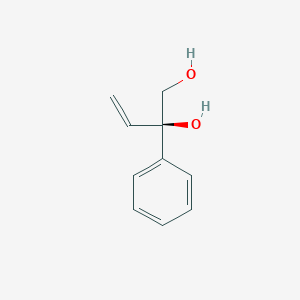
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
